molecular formula C10H15NO B116684 2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene CAS No. 150205-56-4

2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B116684
CAS No.: 150205-56-4
M. Wt: 165.23 g/mol
InChI Key: YKDXSKUUZCKKOJ-UHFFFAOYSA-N
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Description

2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene, also known as this compound, is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

150205-56-4

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-(3-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)ethanone

InChI

InChI=1S/C10H15NO/c1-6-5-8-3-4-9(11-8)10(6)7(2)12/h8-9,11H,3-5H2,1-2H3

InChI Key

YKDXSKUUZCKKOJ-UHFFFAOYSA-N

SMILES

CC1=C(C2CCC(C1)N2)C(=O)C

Canonical SMILES

CC1=C(C2CCC(C1)N2)C(=O)C

Synonyms

Ethanone, 1-(3-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of trifluoroacetic acid (18.8 mmol, 2.14 ml) and 2-acetyl-3-methyl-8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en (0.49 g, 1.88 mmol) was stirred at room temperature for about 0.5 hour. The solution was concentrated under reduced pressure. Hexane was added to the resulting residue, the resulting solution was concentrated under reduced pressure, and the process was repeated a second time to remove any residual trifluoroacetic acid. A concentrated solution of sodium carbonate was added to the residue to form a basic solution. The solution was extracted with methylene chloride, dried using sodium sulfate and purified by bulb-to-bulb distillation (80° C. (1.0 mmHg)) to give 2-acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene.
Quantity
2.14 mL
Type
reactant
Reaction Step One
Name
2-acetyl-3-methyl-8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en
Quantity
0.49 g
Type
reactant
Reaction Step One

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